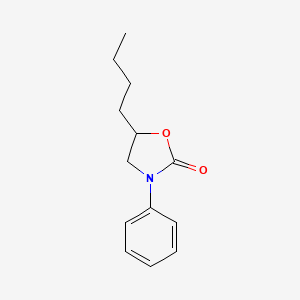
Methyl 2-(4-ethylsulfonylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-ethylsulfonylphenyl)propanoate is an organic compound with the molecular formula C12H16O4S It is characterized by the presence of an ester functional group and a sulfone group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylsulfonylphenyl)propanoate typically involves the esterification of 2-(4-ethylsulfonylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
Methyl 2-(4-ethylsulfonylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
Methyl 2-(4-ethylsulfonylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and sulfones.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(4-ethylsulfonylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The sulfone group can enhance the compound’s ability to interact with biological molecules, while the ester group can be hydrolyzed to release active metabolites.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-methylphenyl)sulfonylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
Methyl 2-(4-ethylsulfonylphenyl)propanoate is unique due to the presence of both an ester and a sulfone group, which can impart distinct chemical and biological properties. The ethylsulfonyl group can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
特性
分子式 |
C12H16O4S |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
methyl 2-(4-ethylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4S/c1-4-17(14,15)11-7-5-10(6-8-11)9(2)12(13)16-3/h5-9H,4H2,1-3H3 |
InChIキー |
GVSNYMFOPKQPRJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)





![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)


![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)

